5-(2-Chlorophenoxy)thiazol-2-amine
Overview
Description
5-(2-Chlorophenoxy)thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring substituted with a 2-chlorophenoxy group and an amine group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenoxy)thiazol-2-amine typically involves the reaction of 2-chlorophenol with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenoxy)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-(2-Chlorophenoxy)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenoxy)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: Another compound with a similar phenoxy group but different core structure.
N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide: A compound with similar phenoxy and chlorophenyl groups.
Uniqueness
5-(2-Chlorophenoxy)thiazol-2-amine is unique due to its thiazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7ClN2OS |
---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
5-(2-chlorophenoxy)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12) |
InChI Key |
NPABVUGUOJXLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(S2)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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